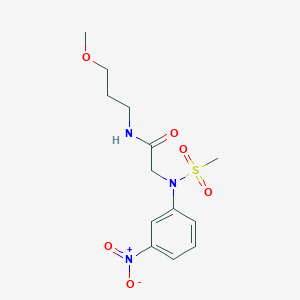
N-(2,4-difluorophenyl)-1-(4-fluorophenyl)methanesulfonamide
Descripción general
Descripción
Synthesis Analysis The synthesis of N-(2,4-difluorophenyl)-1-(4-fluorophenyl)methanesulfonamide and related compounds involves complex chemoselective N-acylation reactions, as demonstrated in the development of storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides. These compounds are prepared from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide and serve as efficient N-acylation reagents with good chemoselectivity, highlighting a systematic approach to understanding the structure-reactivity relationship in the synthesis of such fluorinated compounds (Kondo et al., 2000).
Molecular Structure Analysis Structural analysis of closely related compounds, such as N-(4-Fluorophenyl)methanesulfonamide, reveals that the geometric parameters and the space group remain consistent despite the substitution of different groups at the para position of the benzene ring. This indicates a stable molecular structure that facilitates the formation of layer structures in the crystal through N—H⋯O hydrogen bonds, which could imply similar stability and structural characteristics for this compound (Gowda et al., 2007).
Chemical Reactions and Properties The chemical reactivity of related fluoro(phenylsulfonyl)methane derivatives in various reactions, such as the Friedel-Crafts-type alkylation and nucleophilic fluoroalkylation, suggests that this compound may undergo similar transformations. These reactions are crucial for the synthesis of diverse fluorinated organic compounds, potentially including the target molecule (Kuhakarn et al., 2011; Ni et al., 2009).
Physical Properties Analysis While direct data on this compound is not provided, the analysis of similar compounds indicates that fluorinated methanesulfonamides exhibit unique physical properties, such as strong intermolecular hydrogen bonds that lead to distinct crystal structures. This suggests that the target compound may also display notable physical properties, useful in the development of fluoro-containing materials (Li et al., 2015).
Chemical Properties Analysis The chemical properties of this compound, such as reactivity and stability, can be inferred from studies on similar sulfonamide compounds. The presence of fluorine atoms enhances the molecule's acidity and electrophilicity, leading to specific reactivities and potential applications in synthetic chemistry. The structure and proton-donating ability of related compounds provide insight into their behavior in solution and their interaction with other molecules through hydrogen bonding (Oznobikhina et al., 2009).
Aplicaciones Científicas De Investigación
Chemoselective N-Acylation Agents
Research has been conducted on the development of storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, which serve as N-acylation reagents with good chemoselectivity. These compounds are prepared from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide, indicating the relevance of fluorinated methanesulfonamides in chemoselective acylation reactions (Kondo et al., 2000).
Enantioselective Monofluoromethylation
A study on cinchona alkaloid-catalyzed enantioselective monofluoromethylation, based on fluorobis(phenylsulfonyl)methane chemistry combined with a Mannich-type reaction, showcases the utility of fluorinated sulfones in asymmetric synthesis. The protocol developed allows for the enantioselective monofluoromethylation of prochiral imines, highlighting the role of similar fluorinated compounds in synthesizing enantiopure materials (Mizuta et al., 2007).
Fluorinated β-ketosulfones Synthesis
Another study developed an efficient method for preparing α-functionalized mono- and difluoro(phenylsulfonyl)methanes. This involves nucleophilic fluoroalkylation methodology, producing α,α-difluoro-β-ketosulfones and related compounds in excellent yields. This highlights the utility of fluorinated phenylsulfonyl methanes in synthesizing various fluorinated organic molecules (Ni, Zhang, & Hu, 2009).
Fluoromethylation with Fluorobis(phenylsulfonyl)methane
Research on the nucleophilic fluoromethylation of aldehydes using fluorobis(phenylsulfonyl)methane (FBSM) underlines the importance of Li-O coordination and fluorine substitution for successful C-C bond formation. This study demonstrates FBSM's role as a robust nucleophilic monofluoromethylating agent, showcasing the potential of fluorinated methanesulfonamides in organic synthesis (Shen et al., 2011).
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-1-(4-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2S/c14-10-3-1-9(2-4-10)8-20(18,19)17-13-6-5-11(15)7-12(13)16/h1-7,17H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVVYIZYEHDASP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)NC2=C(C=C(C=C2)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-3-({[(4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4632094.png)
![N-{2-[(2-pyridinylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B4632105.png)
![4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4632106.png)

![5-(2-propoxybenzylidene)-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4632118.png)
![N-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B4632133.png)

![2,6,6-trimethyl-3-(2,2,2-trichloroethyl)-1-[4-(trifluoromethoxy)phenyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B4632143.png)



![3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-chlorophenyl acetate](/img/structure/B4632172.png)
![2,4-dichloro-N-(2-{[(2-hydroxyethyl)amino]carbonyl}-4-iodophenyl)benzamide](/img/structure/B4632185.png)
![methyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate](/img/structure/B4632194.png)